2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol
Description
This compound is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 2-amino group, a 3-methoxyphenoxy group at position 5, and a phenol ring modified with a 3-chlorobenzyloxy moiety. Its molecular formula is C25H20ClN3O4 (calculated based on structural analogs in –15), with a molecular weight of approximately 474.9 g/mol.
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-17-6-3-7-19(11-17)32-22-13-27-24(26)28-23(22)20-9-8-18(12-21(20)29)31-14-15-4-2-5-16(25)10-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVNAGDYSBLZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its structure, which includes a pyrimidine core and various functional groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- A pyrimidine ring substituted with an amino group and a methoxyphenoxy moiety.
- A phenolic hydroxyl group that can participate in various chemical reactions.
- A chlorobenzyl ether that enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃ClN₄O₄ |
| Molecular Weight | 484.3 g/mol |
| CAS Number | 903199-13-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in signaling pathways. Research indicates that it may inhibit Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptor signaling cascades, which are crucial in mediating allergic responses and inflammation .
Biological Activities
-
Anti-inflammatory Activity
- The compound has been shown to exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. This suggests its potential use in treating allergic conditions and other inflammatory diseases.
-
Antitumor Activity
- Preliminary studies indicate that derivatives of this compound may possess anticancer properties, particularly through the inhibition of specific kinases involved in tumor growth .
-
Antimicrobial Effects
- The structural components of the compound suggest possible antimicrobial activity; however, specific studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Allergic Responses : A study demonstrated that compounds with similar structures inhibited IgE-mediated signaling in mast cells, reducing histamine release and other allergic response markers .
- Anticancer Activity : Research on structurally related pyrimidine derivatives highlighted their effectiveness against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
Comparison with Similar Compounds
Key Observations:
- Substituent Position Matters: The 3-methoxyphenoxy group in the target compound differs from AP-3-OMe-Ph’s 3-methoxyphenyl, altering electronic properties and steric bulk. This may reduce binding affinity compared to AP-NP (-9.1 kcal/mol vs. theoretical values for the target compound) .
- Chlorobenzyloxy vs. Indolyl : The 3-chlorobenzyloxy group in the target compound enhances hydrophobicity compared to the indole ring in Compound 97, which is critical for tubulin inhibition .
- Trifluoromethyl Effects : BH26536’s trifluoromethyl group increases molecular weight and may enhance metabolic stability compared to the target compound .
Binding Affinity and Computational Studies
- AP-3-OMe-Ph showed moderate binding free energy (-8.2 kcal/mol) to the hACE2-S protein interface in AutoDock Vina simulations, while AP-NP exhibited stronger binding (-9.1 kcal/mol) due to naphthyl group interactions with hydrophobic pockets .
- The target compound’s 3-chlorobenzyloxy group may sterically hinder optimal binding to hACE2-S compared to smaller substituents like -H or -CH3 in AP-4-Me-Ph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
